molecular formula C18H16N2OS B11120746 N-cyclopropyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide

N-cyclopropyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide

Cat. No.: B11120746
M. Wt: 308.4 g/mol
InChI Key: UVWOYYCBMBSVRG-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a quinoline core, a cyclopropyl group, and a thiophene ring, making it a unique structure with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide typically involves multi-step reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative of thiophene with a halogenated quinoline derivative in the presence of a palladium catalyst.

    Cyclopropyl Group Addition: The cyclopropyl group can be introduced through a cyclopropanation reaction, where a suitable cyclopropylating agent is reacted with the quinoline-thiophene intermediate.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the quinoline or thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amines.

    Substitution: Various substituted quinoline and thiophene derivatives.

Scientific Research Applications

N-cyclopropyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory, analgesic, and antimalarial agent.

    Industry: Utilized in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.

    Interfering with DNA/RNA: Binding to nucleic acids and interfering with their function, leading to the inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a wide range of biological activities.

    Thiophene Derivatives: Compounds containing the thiophene ring, known for their pharmacological properties.

    Cyclopropyl Derivatives: Compounds with a cyclopropyl group, often used to enhance the stability and bioavailability of drugs.

Uniqueness

N-cyclopropyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide is unique due to its combination of a quinoline core, thiophene ring, and cyclopropyl group. This unique structure imparts distinct pharmacological properties, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C18H16N2OS

Molecular Weight

308.4 g/mol

IUPAC Name

N-cyclopropyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C18H16N2OS/c1-11-6-9-17(22-11)16-10-14(18(21)19-12-7-8-12)13-4-2-3-5-15(13)20-16/h2-6,9-10,12H,7-8H2,1H3,(H,19,21)

InChI Key

UVWOYYCBMBSVRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4CC4

Origin of Product

United States

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